molecular formula C10H19NO B1655694 5-(diethylamino)-2-methylpent-3-yn-2-ol CAS No. 4079-66-7

5-(diethylamino)-2-methylpent-3-yn-2-ol

Cat. No.: B1655694
CAS No.: 4079-66-7
M. Wt: 169.26 g/mol
InChI Key: UITKNHVNSHJCJY-UHFFFAOYSA-N
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Description

5-(diethylamino)-2-methylpent-3-yn-2-ol is an organic compound with the molecular formula C9H17NO It is a derivative of 3-pentyn-2-ol, featuring a diethylamino group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-pentyn-2-ol, 5-(diethylamino)-2-methyl- can be achieved through several methods. One common approach involves the enantioselective hydrolysis of racemic 3-pentyn-2-ol esters using microbial enzymes. For example, air-dried cells of Hansenula nonfermentans AKU 4332 can catalyze the production of (S)-3-pentyn-2-ol from (RS)-3-pentyn-2-ol acetate ester with high enantioselectivity . Another method involves the stereospecific hydrolysis of racemic 3-pentyn-2-ol esters using commercial lipases .

Industrial Production Methods: Industrial production of 3-pentyn-2-ol, 5-(diethylamino)-2-methyl- typically involves the use of microbial enzymes and commercial lipases to achieve high yields and optical purity. The reaction conditions are optimized to ensure efficient conversion and high enantioselectivity.

Chemical Reactions Analysis

Types of Reactions: 5-(diethylamino)-2-methylpent-3-yn-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the hydroxyl group and the diethylamino group.

Common Reagents and Conditions: Common reagents used in the reactions of 3-pentyn-2-ol, 5-(diethylamino)-2-methyl- include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products Formed: The major products formed from the reactions of 3-pentyn-2-ol, 5-(diethylamino)-2-methyl- depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3-pentyn-2-ol, 5-(diethylamino)-2-methyl- involves its interaction with specific molecular targets and pathways. For example, the compound undergoes stereoinversion reactions involving stereoselective oxidation and reduction with 3-pentyn-2-one as an intermediate . These reactions are catalyzed by enzymes such as lipases and microbial cells, which facilitate the conversion of the compound into its optically active forms.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 3-pentyn-2-ol, 5-(diethylamino)-2-methyl- include other derivatives of 3-pentyn-2-ol, such as ®-3-pentyn-2-ol and (S)-3-pentyn-2-ol . These compounds share similar structural features but differ in their stereochemistry and functional groups.

Uniqueness: The uniqueness of 3-pentyn-2-ol, 5-(diethylamino)-2-methyl- lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the diethylamino group and the methyl group enhances its solubility and stability, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

4079-66-7

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

5-(diethylamino)-2-methylpent-3-yn-2-ol

InChI

InChI=1S/C10H19NO/c1-5-11(6-2)9-7-8-10(3,4)12/h12H,5-6,9H2,1-4H3

InChI Key

UITKNHVNSHJCJY-UHFFFAOYSA-N

SMILES

CCN(CC)CC#CC(C)(C)O

Canonical SMILES

CCN(CC)CC#CC(C)(C)O

4079-66-7

Origin of Product

United States

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